4-Butyl-1-isocyanato-2-methylbenzene
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Overview
Description
4-Butyl-1-isocyanato-2-methylbenzene is an organic compound with the molecular formula C12H15NO It is a derivative of benzene, characterized by the presence of a butyl group, an isocyanate group, and a methyl group attached to the aromatic ring
Mechanism of Action
Target of Action
The primary target of 4-Butyl-1-isocyanato-2-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring and results in the formation of a substituted benzene ring .
Pharmacokinetics
The compound has a boiling point of 70.0 - 72.0 deg C at 10.00mmHg and a density of 1.0560g/cm3 . It is a slightly brown liquid with a flash point of 66 deg C (150.80 deg F) . These properties may affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs due to the electrophilic aromatic substitution reaction that the compound undergoes .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure due to its physical and chemical properties . For instance, its boiling point and flash point suggest that it can be volatile at high temperatures . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1-isocyanato-2-methylbenzene typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to form 2-nitrotoluene.
Reduction: The nitro group in 2-nitrotoluene is reduced to form 2-methylaniline.
Alkylation: 2-Methylaniline undergoes alkylation with butyl bromide to form 4-butyl-2-methylaniline.
Isocyanation: Finally, 4-butyl-2-methylaniline is treated with phosgene to introduce the isocyanate group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-1-isocyanato-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Oxidizing Agents: Such as potassium permanganate, can oxidize the aromatic ring.
Reducing Agents: Such as lithium aluminum hydride, can reduce the aromatic ring.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Oxidized Products: Formed from the oxidation of the aromatic ring.
Reduced Products: Formed from the reduction of the aromatic ring.
Scientific Research Applications
4-Butyl-1-isocyanato-2-methylbenzene has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Utilized in the production of polyurethanes and other polymeric materials.
Material Science: Employed in the development of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Butyl-1-isocyanato-2-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.
4-Butyl-1-isocyanato-2-nitrobenzene: Similar structure but with a nitro group instead of a methyl group.
4-Butyl-1-isocyanato-2-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-Butyl-1-isocyanato-2-methylbenzene is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. The combination of the butyl, isocyanate, and methyl groups provides distinct chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-butyl-1-isocyanato-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDVZMFYBGXIBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N=C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370878 |
Source
|
Record name | 4-butyl-1-isocyanato-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-81-9 |
Source
|
Record name | 4-butyl-1-isocyanato-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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